2-(1,3-Benzoxazol-2-yl)propan-1-amine 2-(1,3-Benzoxazol-2-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1249255-95-5
VCID: VC2558047
InChI: InChI=1S/C10H12N2O/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3
SMILES: CC(CN)C1=NC2=CC=CC=C2O1
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

2-(1,3-Benzoxazol-2-yl)propan-1-amine

CAS No.: 1249255-95-5

Cat. No.: VC2558047

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Benzoxazol-2-yl)propan-1-amine - 1249255-95-5

Specification

CAS No. 1249255-95-5
Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name 2-(1,3-benzoxazol-2-yl)propan-1-amine
Standard InChI InChI=1S/C10H12N2O/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3
Standard InChI Key FYGVUVGJGNEHCM-UHFFFAOYSA-N
SMILES CC(CN)C1=NC2=CC=CC=C2O1
Canonical SMILES CC(CN)C1=NC2=CC=CC=C2O1

Introduction

Chemical Properties and Structure

2-(1,3-Benzoxazol-2-yl)propan-1-amine possesses distinctive chemical and structural characteristics that define its reactivity and biological potential.

Basic Chemical Information

The compound exists in both free base and salt forms, with the dihydrochloride salt being commonly used in research applications. Table 1 summarizes the key chemical properties of the free base form:

Table 1: Chemical Properties of 2-(1,3-Benzoxazol-2-yl)propan-1-amine

PropertyValue
CAS Number1249255-95-5
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
IUPAC Name2-(1,3-benzoxazol-2-yl)propan-1-amine
Standard InChIInChI=1S/C10H12N2O/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3
InChI KeyFYGVUVGJGNEHCM-UHFFFAOYSA-N
Canonical SMILESCC(CN)C1=NC2=CC=CC=C2O1
Physical AppearanceTypically a crystalline powder

The dihydrochloride salt form, which is more commonly utilized in research settings due to its enhanced solubility in aqueous systems, has the following properties:

Table 2: Chemical Properties of 2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride

PropertyValue
CAS Number2060037-06-9
Molecular FormulaC10H14Cl2N2O
Molecular Weight249.14 g/mol
IUPAC Name2-(1,3-benzoxazol-2-yl)propan-1-amine dihydrochloride
Standard InChIInChI=1S/C10H12N2O.2ClH/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H
InChI KeyREQDSETYIUXMHS-UHFFFAOYSA-N
SMILESCC(CN)C1=NC2=CC=CC=C2O1.Cl.Cl
Physical FormPowder
Storage TemperatureRoom Temperature

Structural Features

The molecule consists of three primary structural components:

  • A benzoxazole heterocyclic ring system (consisting of a benzene ring fused to an oxazole ring)

  • A propan-1-amine side chain

  • A methyl substituent at the alpha position of the side chain

This structural arrangement contributes to the compound's ability to interact with various biological targets, particularly through hydrogen bonding via the amine group and π-π interactions through the aromatic benzoxazole system .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-(1,3-Benzoxazol-2-yl)propan-1-amine and related benzoxazole derivatives.

Cyclization of Aminophenols

One established method for synthesizing the benzoxazole core structure involves the cyclization of o-aminophenols with appropriate reagents. A notable approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent in the presence of a Lewis acid catalyst:

Protocol:

  • o-Aminophenol (0.9 mmol; 1 equiv) and NCTS (1.35 mmol; 1.5 equiv) are dissolved in 1,4-dioxane (4 mL)

  • BF3·Et2O (1.8 mmol; 2 equiv) is added dropwise

  • The mixture is refluxed overnight (24-30 h)

  • After cooling to room temperature, the mixture is quenched with saturated NaHCO3

  • The product is extracted with ethyl acetate, dried, and purified by column chromatography

This methodology is particularly valuable due to its operational simplicity, use of non-toxic reagents, and broad substrate scope.

Smiles Rearrangement Approach

Another effective approach for introducing the amine functionality utilizes the Smiles rearrangement:

Protocol:

  • Benzoxazole-2-thiol (0.6 mmol, 1 equiv) and an appropriate amine (1.2 mmol, 2 equiv) are combined with a base such as Et3N (1.2 mmol, 2 equiv) in toluene

  • The reaction mixture is refluxed for 4 hours

  • After cooling, the product is extracted with ethyl acetate, dried, and purified

This method is notable for its wide amine scope, short reaction time, and metal-free approach, making it environmentally friendly and suitable for industrial scale-up.

Microwave-Assisted Synthesis

More recent developments include microwave-assisted synthesis methods, which offer advantages such as:

  • Shortened reaction times

  • Improved yields

  • Reduced formation of by-products

  • Environmentally friendly conditions (often using water as a reaction medium)

A relevant example involves the microwave radiation of benzamide compounds in water under alkaline conditions to generate the benzoxazole ring system efficiently .

Biological Activities

2-(1,3-Benzoxazol-2-yl)propan-1-amine and related benzoxazole derivatives exhibit diverse biological activities that have prompted extensive research into their therapeutic potential.

Antimicrobial Properties

The benzoxazole scaffold, including derivatives similar to 2-(1,3-benzoxazol-2-yl)propan-1-amine, has demonstrated significant antimicrobial activity. Research findings indicate:

Table 3: Antimicrobial Activity of Benzoxazole Derivatives

PathogenActivity TypeTypical MIC Range
Bacillus subtilisAntibacterial32-64 µg/mL
Candida albicansAntifungal64-128 µg/mL
Gram-positive bacteriaAntibacterial16-128 µg/mL
Gram-negative bacteriaAntibacterial32-256 µg/mL

The compound's unique chemical structure is believed to provide microbicidal properties that could be valuable in developing agents to protect materials from microbial degradation.

Enzyme Inhibition

Compounds containing the benzoxazole moiety have shown potential in inhibiting specific enzymes involved in various metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects. While specific data for 2-(1,3-benzoxazol-2-yl)propan-1-amine is limited, structurally related compounds have demonstrated:

  • Inhibition of kinases involved in cell signaling

  • Modulation of enzymes in inflammatory pathways

  • Interference with bacterial cellular processes

Applications in Research and Development

The compound's structural features and biological activities make it valuable in various research contexts.

Building Block in Organic Synthesis

2-(1,3-Benzoxazol-2-yl)propan-1-amine serves as an important intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The compound's functional groups offer multiple points for further derivatization:

  • The primary amine group can participate in various reactions (amide formation, reductive amination, etc.)

  • The benzoxazole core can undergo electrophilic aromatic substitution

  • The chiral center at the propan-1-amine side chain provides opportunities for stereoselective chemistry

Pharmaceutical Research

The compound has attracted interest in drug discovery programs, particularly in the following therapeutic areas:

  • Antimicrobial agents - leveraging the inherent antibacterial and antifungal properties

  • Anti-cancer research - based on observed cytotoxic effects against various cancer cell lines

  • Central nervous system active agents - exploiting potential interactions with neurotransmitter systems

Structure-activity relationship (SAR) studies on benzoxazole derivatives suggest that modifications of the benzoxazole ring and the amine substituents can significantly enhance biological activity and selectivity.

Material Science Applications

While less extensively documented, benzoxazole-containing compounds have also found applications in materials science, particularly in:

  • Development of fluorescent probes and sensors

  • Creation of novel polymeric materials with specific physical properties

  • Design of surface-active agents with antimicrobial properties

Hazard TypeClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)

Current Research and Future Directions

Research on 2-(1,3-benzoxazol-2-yl)propan-1-amine and related compounds continues to evolve in several directions.

Recent Research Findings

Recent studies have focused on exploring the structure-activity relationships of benzoxazole derivatives to enhance their selectivity and potency for specific biological targets. Key findings include:

  • Modification of the benzoxazole ring can significantly affect antimicrobial activity

  • The introduction of specific substituents at the propan-1-amine side chain can enhance cytotoxicity against cancer cells

  • The development of more efficient synthetic pathways has improved accessibility to these compounds and their derivatives

Future Research Directions

Several promising avenues for future research include:

  • Development of benzoxazole-based compounds with enhanced selectivity for specific pathogens

  • Exploration of the mechanisms underlying the anticancer activities observed in preliminary studies

  • Investigation of potential applications in neuropharmacology based on receptor binding properties

  • Improvement of synthetic methodologies to enable large-scale production with enhanced efficiency and reduced environmental impact

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